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molecular formula C12H15F3N2 B8328340 1-(4-Methyl-2-trifluoromethylphenyl)piperazine

1-(4-Methyl-2-trifluoromethylphenyl)piperazine

Cat. No. B8328340
M. Wt: 244.26 g/mol
InChI Key: QVGZQHBGPGWPHG-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

Using 4-methyl-2-trifluoromethylphenylamine (1 g) and N,N-bis(2-chloroethyl)-p-toluenesulfonamide (1.69 g) and by the reaction and treatment in the same manner as in Preparation Example 95, the title compound (368 mg) was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.Cl[CH2:14][CH2:15][N:16]([CH2:27][CH2:28]Cl)S(C1C=CC(C)=CC=1)(=O)=O>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:28][CH2:27][NH:16][CH2:15][CH2:14]2)=[C:4]([C:9]([F:10])([F:11])[F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)N)C(F)(F)F
Step Two
Name
Quantity
1.69 g
Type
reactant
Smiles
ClCCN(S(=O)(=O)C1=CC=C(C=C1)C)CCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 95

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1)N1CCNCC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 368 mg
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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